2-[(2E,4E,6E,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol
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Overview
Description
2-[(2E,4E,6E,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol is a complex organic compound characterized by its unique structure. This compound features a polyene chain with multiple double bonds and a cyclohexene ring, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2E,4E,6E,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol typically involves multiple steps:
Formation of the Polyene Chain: This step involves the sequential addition of double bonds to form the polyene chain. Common reagents include organometallic catalysts and specific alkenes.
Cyclohexene Ring Formation: The cyclohexene ring is formed through cyclization reactions, often using Lewis acids as catalysts.
Functional Group Addition: Hydroxymethyl and oxane groups are introduced through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve:
Batch Processing: Small-scale production using batch reactors.
Continuous Flow Synthesis: Large-scale production using continuous flow reactors for higher efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can introduce various functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Hydrogen gas, palladium catalyst.
Nucleophiles: Hydroxide ions, alkoxide ions.
Major Products
Oxidation Products: Carboxylic acids, ketones.
Reduction Products: Alkanes, alcohols.
Substitution Products: Ethers, esters.
Scientific Research Applications
Chemistry
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Acts as a catalyst in certain organic reactions.
Biology
Biological Activity: Studied for its potential biological activity, including antimicrobial and antioxidant properties.
Medicine
Drug Development: Investigated for its potential use in drug development, particularly for its unique structural features.
Industry
Material Science: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[(2E,4E,6E,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol involves its interaction with molecular targets such as enzymes and receptors. The compound’s polyene chain and functional groups allow it to bind to specific sites, modulating biological pathways and exerting its effects.
Comparison with Similar Compounds
Similar Compounds
Beta-Carotene: A similar compound with a polyene chain and cyclohexene ring.
Lycopene: Another polyene compound with antioxidant properties.
Uniqueness
2-[(2E,4E,6E,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol is unique due to its specific functional groups and the arrangement of its polyene chain, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C26H40O6 |
---|---|
Molecular Weight |
448.6 g/mol |
IUPAC Name |
2-[(2E,4E,6E,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C26H40O6/c1-17(11-12-20-19(3)10-7-14-26(20,4)5)8-6-9-18(2)13-15-31-25-24(30)23(29)22(28)21(16-27)32-25/h6,8-9,11-13,21-25,27-30H,7,10,14-16H2,1-5H3/b9-6+,12-11+,17-8+,18-13+ |
InChI Key |
CANKXEMSSRKEGQ-APPAOJDWSA-N |
Isomeric SMILES |
CC1=C(C(CCC1)(C)C)/C=C/C(=C/C=C/C(=C/COC2C(C(C(C(O2)CO)O)O)O)/C)/C |
Canonical SMILES |
CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CCOC2C(C(C(C(O2)CO)O)O)O)C)C |
Origin of Product |
United States |
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